![molecular formula C19H27N3O B254714 2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DM-1, and it is a member of the class of benzimidazole derivatives. DM-1 has been studied for its effectiveness in treating cancer, and it has shown promising results in preclinical studies.
Mecanismo De Acción
DM-1 works by binding to the beta-tubulin subunit of microtubules, which prevents the formation of microtubule structures. This disrupts the normal function of the cell cytoskeleton, which is necessary for cell division and proliferation. As a result, cancer cells are unable to divide and grow, leading to their death.
Biochemical and Physiological Effects:
DM-1 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DM-1 also inhibits angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. Additionally, DM-1 has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DM-1 has several advantages for lab experiments. It is a potent microtubule inhibitor, which makes it an effective tool for studying microtubule function. DM-1 is also relatively stable and can be stored for long periods without degradation. However, DM-1 has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. Additionally, DM-1 is relatively expensive, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on DM-1. One area of research is the development of new synthetic methods for DM-1 that are more efficient and cost-effective. Another area of research is the optimization of DM-1 for use in cancer therapy. This includes the development of new formulations and delivery methods that improve its efficacy and reduce side effects. Additionally, there is potential for DM-1 to be used in combination with other cancer therapies to improve treatment outcomes. Finally, there is potential for DM-1 to be used in the treatment of other diseases, such as Alzheimer's disease, where microtubule dysfunction is a contributing factor.
Métodos De Síntesis
The synthesis of DM-1 involves several steps, including the reaction of 2-methylprop-2-enylamine with 2-(2,2-dimethylpropanoylamino)acetic acid to form the intermediate compound. This intermediate is then reacted with 1,2-diaminobenzene to yield the final product. The synthesis of DM-1 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
DM-1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. DM-1 works by targeting microtubules, which are essential components of the cell cytoskeleton. By disrupting microtubule function, DM-1 prevents cancer cells from dividing and proliferating.
Propiedades
Fórmula molecular |
C19H27N3O |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]propanamide |
InChI |
InChI=1S/C19H27N3O/c1-14(2)13-22-16-10-7-6-9-15(16)21-17(22)11-8-12-20-18(23)19(3,4)5/h6-7,9-10H,1,8,11-13H2,2-5H3,(H,20,23) |
Clave InChI |
GVCKLEACFYIMAW-UHFFFAOYSA-N |
SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)(C)C |
SMILES canónico |
CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



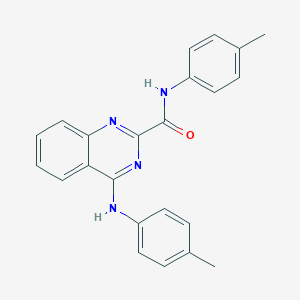
![N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide](/img/structure/B254635.png)
![Dimethyl 2-({[5-(phenoxymethyl)furan-2-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B254636.png)
![4-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254637.png)
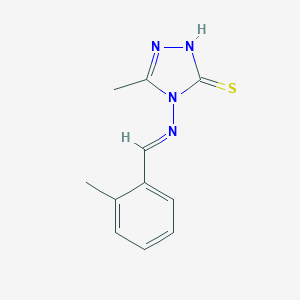
![2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254644.png)
![N-acetyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-thiophenesulfonamide](/img/structure/B254648.png)
![[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)
![Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)
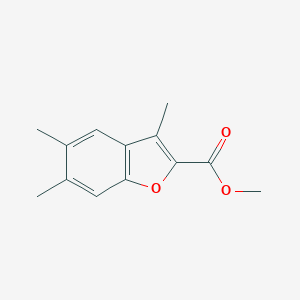
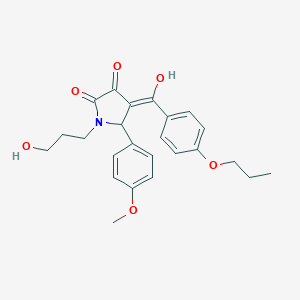
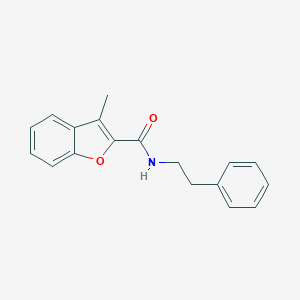
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254664.png)